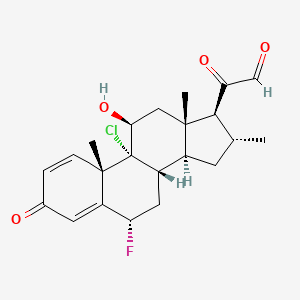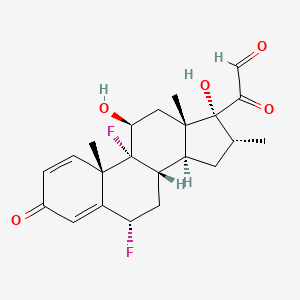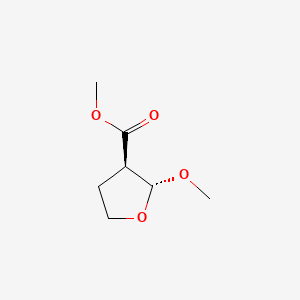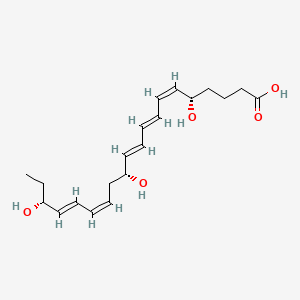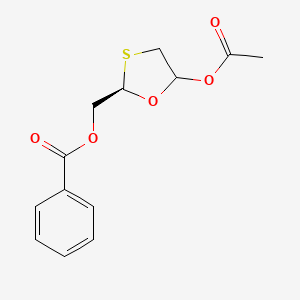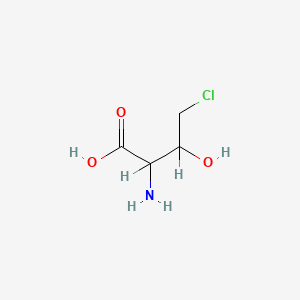
4-Chlorothreonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorothreonine is a naturally occurring amino acid derivative, identified as a component of secondary metabolites produced by certain microorganisms, such as Streptomyces species . It is known for its herbicidal and antifungal properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorothreonine can be synthesized through several methods. One common approach involves the stereoselective synthesis from N-Cbz-L-glutamic acid-α-benzyl ester . The process includes multiple steps, such as protection of functional groups, chlorination, and deprotection, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified strains of Streptomyces . These microorganisms are cultured under specific conditions to maximize the yield of this compound, which is then extracted and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorothreonine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of dechlorinated threonine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Employs nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Produces oxo-threonine derivatives.
Reduction: Yields threonine.
Substitution: Forms various substituted threonine derivatives.
Aplicaciones Científicas De Investigación
4-Chlorothreonine has diverse applications in scientific research:
Mecanismo De Acción
4-Chlorothreonine exerts its effects primarily through the inhibition of serine hydroxymethyltransferase . This enzyme catalyzes the reversible interconversion of serine and glycine, which is crucial for DNA synthesis and cell division . By inhibiting this enzyme, this compound disrupts amino acid metabolism, leading to growth inhibition in plants and fungi .
Comparación Con Compuestos Similares
4-Fluorothreonine: Another halogenated threonine derivative with similar biological activities.
Uniqueness: this compound is unique due to its chlorine atom, which enhances its biological activity compared to threonine . This halogenation allows it to act as a potent inhibitor of specific enzymes, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
132958-66-8 |
|---|---|
Fórmula molecular |
C4H8ClNO3 |
Peso molecular |
153.56 g/mol |
Nombre IUPAC |
(2R,3R)-2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m0/s1 |
Clave InChI |
CETUIFTXYGHITB-STHAYSLISA-N |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
SMILES isomérico |
C([C@@H]([C@H](C(=O)O)N)O)Cl |
SMILES canónico |
C(C(C(C(=O)O)N)O)Cl |
Sinónimos |
4-Chlorothreonine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




